N-(3,4-dimethylphenyl)pyrazine-2-carboxamide
Overview
Description
N-(3,4-dimethylphenyl)pyrazine-2-carboxamide is an organic compound with the molecular formula C13H13N3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of a carboxamide group attached to the pyrazine ring
Mechanism of Action
Target of Action
N-(3,4-dimethylphenyl)pyrazine-2-carboxamide, also known as CBMicro_024165, is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment . The primary target of this compound is likely to be Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
It’s known that pyrazinamide, a related compound, is a prodrug that is converted into the active form pyrazinoic acid in the bacilli where it interferes with fatty acid synthase fas i . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication . It’s plausible that this compound may have a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of fatty acids in Mycobacterium tuberculosis . By interfering with this process, the compound inhibits the growth and replication of the bacteria .
Result of Action
The result of this compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . This leads to a decrease in the number of bacteria, thereby helping to control the spread and severity of tuberculosis .
Action Environment
The action of this compound, like many drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain. For instance, pyrazinamide is active only at a slightly acidic pH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3,4-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or a Yamaguchi reagent, which facilitates the formation of the carboxamide bond . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-(3,4-dimethylphenyl)pyrazine-2-carboxylic acid, while reduction can produce N-(3,4-dimethylphenyl)pyrazine-2-amine.
Scientific Research Applications
N-(3,4-dimethylphenyl)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives such as pyrazinamide, N-(4-chlorophenyl)pyrazine-2-carboxamide, and N-(4-fluorobenzyl)pyrazine-2-carboxamide .
Uniqueness
N-(3,4-dimethylphenyl)pyrazine-2-carboxamide is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-3-4-11(7-10(9)2)16-13(17)12-8-14-5-6-15-12/h3-8H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOAUXNKOGWIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329658 | |
Record name | N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353785-28-1 | |
Record name | N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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